molecular formula C10H13N B13941474 (1r)-7-Methylindanylamine CAS No. 959908-10-2

(1r)-7-Methylindanylamine

Cat. No.: B13941474
CAS No.: 959908-10-2
M. Wt: 147.22 g/mol
InChI Key: ZIOLVQXVKOGSHV-SECBINFHSA-N
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Description

(1r)-7-Methylindanylamine is an organic compound with a unique structure that includes a methyl group attached to the indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1r)-7-Methylindanylamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indanone.

    Reduction: Indanone is reduced to indanol using a reducing agent such as sodium borohydride.

    Methylation: The indanol is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Amination: The final step involves the conversion of the methylated indanol to this compound using an amination reagent such as ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1r)-7-Methylindanylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indane ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(1r)-7-Methylindanylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a ligand for biological receptors.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1r)-7-Methylindanylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

    7-Methylindanone: A precursor in the synthesis of (1r)-7-Methylindanylamine.

    7-Methylindanol: An intermediate in the synthetic route.

    Indanylamine: A structurally related compound with similar properties.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

959908-10-2

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1R)-7-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H13N/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4,9H,5-6,11H2,1H3/t9-/m1/s1

InChI Key

ZIOLVQXVKOGSHV-SECBINFHSA-N

Isomeric SMILES

CC1=C2[C@@H](CCC2=CC=C1)N

Canonical SMILES

CC1=C2C(CCC2=CC=C1)N

Origin of Product

United States

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